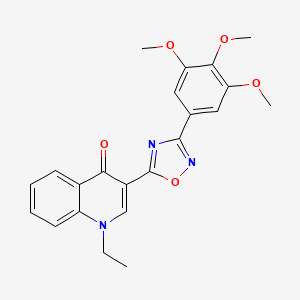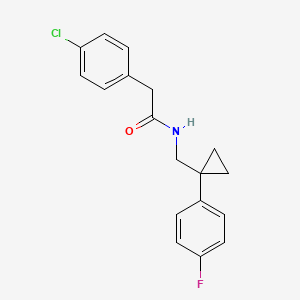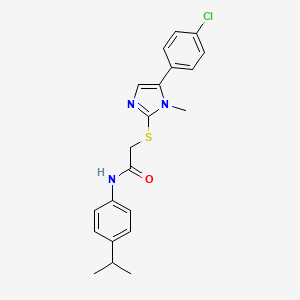![molecular formula C6H12ClF2N B2839035 [1-(1,1-Difluoroethyl)cyclopropyl]methanamine;hydrochloride CAS No. 2243507-06-2](/img/structure/B2839035.png)
[1-(1,1-Difluoroethyl)cyclopropyl]methanamine;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“[1-(1,1-Difluoroethyl)cyclopropyl]methanamine;hydrochloride” is a chemical compound with the CAS Number: 2243507-06-2 . It has a molecular weight of 171.62 . The IUPAC name for this compound is (1-(1,1-difluoroethyl)cyclopropyl)methanamine hydrochloride .
Molecular Structure Analysis
The InChI code for this compound is 1S/C6H11F2N.ClH/c1-5(7,8)6(4-9)2-3-6;/h2-4,9H2,1H3;1H . This code provides a specific description of the molecular structure.Physical And Chemical Properties Analysis
This compound is a powder at room temperature .Scientific Research Applications
Synthesis and Characterization
- Synthetic Methodologies : Research has focused on developing synthetic methodologies for generating cyclopropylamine derivatives, which are structurally related to "[1-(1,1-Difluoroethyl)cyclopropyl]methanamine;hydrochloride". For instance, the synthesis of cyclopropylamines through base-induced dehydrochlorination of β-chloroimines illustrates the synthetic utility of these compounds in generating plant growth-regulating substances (Kimpe, Sulmon, & Boeykens, 1991).
- Characterization of Novel Compounds : The synthesis and characterization of novel organic molecules, such as a 1,3-dithiolane compound synthesized through a condensation reaction, demonstrate the ongoing interest in exploring the structural and chemical properties of new compounds (Zhai Zhi-we, 2014).
Reactivity and Mechanistic Insights
- Cyclopropanation Reactions : Studies on cyclopropenimine-catalyzed enantioselective Mannich reactions underscore the reactivity of cyclopropane derivatives and their utility in generating chiral amines, highlighting the broader implications of these reactions in synthetic chemistry (Bandar & Lambert, 2013).
- Ring-opening Reactions : The utilization of donor-acceptor cyclopropanes in ring-opening reactions to yield fluorinated ketones demonstrates the synthetic versatility of cyclopropane derivatives, with implications for the development of novel fluorinated compounds (Garve, Barkawitz, Jones, & Werz, 2014).
Application in Synthesis of Biologically Active Molecules
- Synthesis of Antidepressants : The improved industrial synthesis of sertraline hydrochloride, an effective antidepressant, showcases the application of cyclopropylamine derivatives in the pharmaceutical industry. The novel synthesis route offers advantages in terms of environmental and safety considerations (Vukics, Fodor, Fischer, Fellegvári, & Lévai, 2002).
- Antiviral Activity : The synthesis and evaluation of aminoadamantane derivatives, including cyclopropylamines, against a range of viruses highlight their potential as specific anti-influenza A virus agents. This research underscores the medicinal chemistry applications of cyclopropylamine derivatives (Kolocouris, Foscolos, Kolocouris, Marakos, Pouli, Fytas, Ikeda, & De Clercq, 1994).
Safety and Hazards
The compound has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
properties
IUPAC Name |
[1-(1,1-difluoroethyl)cyclopropyl]methanamine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11F2N.ClH/c1-5(7,8)6(4-9)2-3-6;/h2-4,9H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXNJKCOWEZAKMA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1(CC1)CN)(F)F.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12ClF2N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.61 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N1-(2-(2-(4-chlorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-N2-(o-tolyl)oxalamide](/img/structure/B2838955.png)
![9-(3,4-dimethylphenyl)-1-methyl-3-pentyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2838957.png)
![methyl 3-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)propanoate](/img/structure/B2838958.png)
![N-(4-fluorobenzo[d]thiazol-2-yl)-N-((tetrahydrofuran-2-yl)methyl)cyclopropanecarboxamide](/img/structure/B2838960.png)
![4-[(5-cyclobutyl-1,2,4-oxadiazol-3-yl)methyl]-6-[(4-propylpiperazin-1-yl)sulfonyl]-2H-1,4-benzoxazin-3(4H)-one](/img/structure/B2838961.png)

![N-[(2,6-Dimethylcyclohex-2-en-1-yl)methyl]-1,1-dioxo-N-prop-2-ynylthiolan-3-amine](/img/structure/B2838965.png)
![3-(2,5,6-trimethyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)propanoic acid](/img/structure/B2838968.png)
![N-[4-(1,2,2,2-Tetrafluoroethyl)phenyl]prop-2-enamide](/img/structure/B2838969.png)

![N-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-2-phenylthiazole-4-carboxamide](/img/structure/B2838973.png)

![Methyl 6-ethyl-2-[(thiophen-2-ylcarbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B2838975.png)